7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
BenchChem offers high-quality 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1116136-70-9 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H,9H2 |
InChI Key |
BJNDNNYBDWIVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity Profile of 3-Amino-Pyrrolo[3,2-b]pyridine Derivatives
An In-depth Technical Guide
Executive Summary
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its isomers, the 3-amino-pyrrolo[3,2-b]pyridine core represents a "privileged scaffold," a framework that can bind to multiple, diverse biological targets. Derivatives of this core have demonstrated a remarkable breadth of activity, most notably as potent kinase inhibitors for anticancer therapy, and have also shown promise as novel antibacterial and antiviral agents. This guide synthesizes current research to provide an in-depth profile of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore their potent antiproliferative effects through the inhibition of key signaling pathways, their activity against pathogenic bacteria, and their potential in antiviral applications, offering a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds resulting from the fusion of a pyrrole and a pyridine ring. This fusion imparts a unique electronic and structural character that is highly favorable for interactions with a wide range of biological macromolecules. The scaffold is present in numerous natural products and has been extensively utilized in the development of synthetic therapeutic agents.[1]
The 3-amino-pyrrolo[3,2-b]pyridine core, in particular, serves as a versatile template for drug design. The amino group at the 3-position provides a crucial hydrogen bond donor/acceptor site, which is frequently involved in anchoring the molecule within the active site of target proteins, such as the hinge region of protein kinases.[2] This, combined with the multiple sites available for substitution on the bicyclic ring system, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, these derivatives have emerged as a focal point of research for treating diseases driven by aberrant cellular signaling, including cancer and inflammatory disorders.[3][4]
Synthesis Strategies for the 3-Amino-Pyrrolo[3,2-b]pyridine Core
The construction of the pyrrolo[3,2-b]pyridine scaffold is a critical step in the development of its derivatives. While various synthetic routes exist, a common and effective approach involves a multi-step sequence starting from commercially available pyridine precursors. The causality behind this synthetic strategy is the controlled and sequential introduction of functional groups necessary to build the fused pyrrole ring.
A representative synthetic pathway often begins with a substituted 2-aminopyridine. The process typically involves:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Halogenation: Substitution of the amino group at the 2-position with a halogen, typically chlorine.
-
Cyclization: Reaction with a compound containing an active methylene group (e.g., a malonate derivative) to form the pyrrole ring.
-
Reduction: Conversion of the nitro group to the key 3-amino functionality.
This foundational core can then be further functionalized, for instance, by reacting the 3-amino group with various isocyanates or carboxylic acids to generate diarylureas and amides, which are common motifs in kinase inhibitors.[5]
Key Biological Activities and Mechanisms of Action
Anticancer Activity: Potent Kinase Inhibition
The most extensively documented biological activity of 3-amino-pyrrolo[3,2-b]pyridine derivatives is their ability to inhibit protein kinases.[2][6] Protein kinases are crucial regulators of cellular signal transduction pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action: Type II Kinase Inhibition
Many pyrrolo[3,2-b]pyridine derivatives function as "Type II" kinase inhibitors. Unlike Type I inhibitors that bind to the active (DFG-in) conformation of the kinase, Type II inhibitors bind to and stabilize the inactive (DFG-out) conformation. This is a critical distinction, as targeting the inactive state can offer greater selectivity. These inhibitors typically feature a urea or amide linker that forms key hydrogen bonds with the kinase hinge region, while the rest of the molecule extends into an allosteric pocket created by the outward flip of the DFG motif.[3] This mechanism has been successfully exploited to develop inhibitors for a range of kinases, including Ephrin receptors, BRAF, and others involved in hematological malignancies.[2][3]
Signaling Pathway: Ephrin Receptor Tyrosine Kinase Pathway
Ephrin (Eph) receptors are the largest family of receptor tyrosine kinases and play critical roles in angiogenesis, cell migration, and proliferation. Their overexpression is linked to poor prognosis in several cancers. Pyrrolo-quinoxaline derivatives, which share a similar pharmacophore with pyrrolo[3,2-b]pyridines, have been shown to potently inhibit Eph kinases, thereby blocking downstream signaling.[3]
Caption: Inhibition of the EphB4 signaling pathway by a pyrrolo[3,2-b]pyridine derivative.
Data Presentation: Antiproliferative Activity
The antiproliferative effects of these compounds are typically evaluated against a panel of cancer cell lines. The data below showcases the potent activity of novel quinoxaline-based inhibitors (which share the core activity profile) compared to standard-of-care drugs.[3]
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) |
| 8a | K-562 | Leukemia | 31 |
| 8b | K-562 | Leukemia | <10 |
| Dasatinib | K-562 | Leukemia | <10 |
| Imatinib | K-562 | Leukemia | 270 |
GI₅₀: The concentration required to cause 50% growth inhibition.
Experimental Protocol: In Vitro Antiproliferative Assay (NCI-60 Panel)
This protocol describes a standardized method for assessing a compound's ability to inhibit cancer cell growth. The use of a diverse panel of cell lines helps to identify patterns of activity and potential mechanisms of action.
-
Cell Plating: Cancer cell lines from the NCI-60 panel are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The test compounds (e.g., pyrrolo[3,2-b]pyridine derivatives) are dissolved in DMSO and serially diluted. Each dilution is added to the appropriate wells. A vehicle control (DMSO only) is also included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cell viability is determined using a sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The optical density is read on a plate reader. The GI₅₀ value is calculated by comparing the growth in the treated wells to the untreated and time-zero controls.
-
Self-Validation: The protocol is validated by including a known anticancer drug (e.g., Dasatinib) as a positive control. To assess selectivity, compounds are often tested against a non-cancerous cell line, such as human fibroblasts (e.g., HS 27), to ensure they preferentially target cancer cells.[5]
Antibacterial Activity
Recent high-throughput screening efforts have identified pyrrolopyridine derivatives as a novel class of antibacterial agents.[7] The emergence of antibiotic-resistant bacteria is a critical global health threat, necessitating the discovery of compounds with new mechanisms of action.
Mechanism of Action: Protein Biosynthesis Inhibition
Screening programs using dual-reporter systems in E. coli have suggested that some 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives may function by inhibiting protein biosynthesis.[7] These reporter systems are designed to fluoresce differently based on the cellular pathway being inhibited (e.g., DNA synthesis, RNA synthesis, protein synthesis, or cell wall synthesis). A low signal from a specific reporter gene can indicate interference with its expression pathway, pointing towards the compound's mechanism. Further validation with in vitro luciferase assays can confirm the inhibitory effect on translation.[7]
Caption: High-throughput screening workflow for identifying novel antibacterial agents.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | E. coli | 3.35 |
| Pyrrolo[3,2-d]pyrimidine | S. aureus | Varies |
| Pyrrolo[3,2-d]pyrimidine | P. aeruginosa | Varies |
(Note: Data for different pyrrolopyrimidine isomers are included for context on the scaffold's potential.[7][8][9])
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard for determining the MIC of a potential antibacterial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well plate using the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria, no compound) and a negative control well (broth, no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Self-Validation: A known antibiotic (e.g., Ciprofloxacin) is run in parallel as a control to ensure the assay is performing correctly and the bacterial strain is susceptible as expected.[9]
Structure-Activity Relationships (SAR)
The biological activity of 3-amino-pyrrolo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing lead compounds into drug candidates.
-
Urea/Amide Moiety: For kinase inhibitors, the group attached to the 3-amino position is critical. Diarylurea and diarylamide structures are common. The choice of the terminal phenyl ring and its substituents dramatically influences potency and kinase selectivity. For example, compounds with 5-benzylamide substituted 4'-amide moieties showed the most potent antiproliferative activity against melanoma.[5]
-
Substitution on the Pyrrolopyridine Ring: Modifications on the core itself can fine-tune properties. For instance, in a series of pyrrolo[3,2-c]pyridine FMS kinase inhibitors, a morpholino moiety was added to enhance aqueous solubility, while a trifluoromethylphenyl terminal ring contributed to potency.[10] While this is a different isomer, the principles of using polar groups to improve solubility are broadly applicable.
-
Stereochemistry: For compounds with chiral centers, the biological activity can be enantiomer-specific. In some antiviral pyrrolo[3,4-c]pyridine derivatives, it was found that only the S-enantiomer was active against the respiratory syncytial virus (RSV).[11]
Future Perspectives and Drug Development
The 3-amino-pyrrolo[3,2-b]pyridine scaffold is a highly validated starting point for the development of novel therapeutics. The extensive research into their role as kinase inhibitors continues to yield potent anticancer agents, with some advancing to preclinical and clinical studies. The discovery of their antibacterial and antiviral activities opens new avenues for research, particularly in the fight against drug-resistant pathogens.
Future work will likely focus on:
-
Improving Selectivity: Designing inhibitors that target specific kinases or bacterial proteins to minimize off-target effects and toxicity.
-
Optimizing Pharmacokinetics: Enhancing properties such as solubility, metabolic stability, and oral bioavailability to ensure the compounds are effective in vivo.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as inflammatory disorders (e.g., rheumatoid arthritis) and neurodegenerative diseases, where kinase dysregulation is also implicated.[11][12]
Conclusion
Derivatives of the 3-amino-pyrrolo[3,2-b]pyridine core exhibit a diverse and potent biological activity profile. Their proven success as kinase inhibitors has established them as a valuable scaffold in oncology drug discovery. Emerging evidence of their antibacterial and antiviral properties further underscores their therapeutic potential. By leveraging established synthetic pathways, detailed mechanistic studies, and robust in vitro evaluation protocols, researchers can continue to exploit this privileged structure to develop the next generation of targeted therapies for a wide range of human diseases.
References
-
Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1318-1328. Available at: [Link]
-
Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 313-317. Available at: [Link]
-
Request PDF | Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]
-
Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]
-
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. Available at: [Link]
-
Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
-
Lountos, G. T., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. PMC. Available at: [Link]
- EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
-
Kumar, A., et al. (2025). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. Available at: [Link]
- WO2007002433A1 - Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors. Google Patents.
- AU2006261993B2 - Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors. Google Patents.
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]
-
Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007002433A1 - Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU2006261993B2 - Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 9. auctoresonline.com [auctoresonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Patent Frontier of 7-Substituted Pyrrolo[3,2-b]pyridin-3-amine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Among its various isomeric forms, the 7-substituted pyrrolo[3,2-b]pyridin-3-amine core represents a compelling but underexplored chemical space. This technical guide provides a comprehensive analysis of the patent landscape, synthetic strategies, and structure-activity relationships (SAR) for this class of compounds, drawing insights from closely related and more extensively patented pyrrolopyridine isomers to illuminate the potential of this specific scaffold.
The Strategic Value of the Pyrrolo[3,2-b]pyridine Core in Kinase Inhibition
The fusion of a pyrrole and a pyridine ring creates a bicyclic heteroaromatic system that can effectively mimic the adenine core of ATP, enabling competitive inhibition at the kinase hinge region. The specific arrangement of nitrogen atoms in the pyrrolo[3,2-b]pyridine scaffold offers a unique vector space for substituent placement, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-amino group serves as a critical anchor, often forming key hydrogen bonds with the kinase hinge, while the 7-position provides a strategic vector for introducing substituents that can probe deeper into the ATP-binding pocket or enhance physicochemical properties.
While the patent literature is more densely populated with the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine isomers, the underlying principles of their activity as kinase inhibitors provide a strong rationale for the exploration of the 7-substituted pyrrolo[3,2-b]pyridin-3-amine scaffold.
Key Players and Therapeutic Focus in the Pyrrolopyridine Patent Landscape
The patent landscape for pyrrolopyridine-based kinase inhibitors is dominated by a few key players who have heavily invested in this chemical space. Analysis of patents for closely related scaffolds reveals a primary focus on oncology and inflammatory diseases.
Major Assignees:
-
Plexxikon Inc. (a member of the Daiichi Sankyo Group): A significant number of patents filed by Plexxikon describe pyrrolo[2,3-b]pyridine derivatives as inhibitors of various kinases, including Raf kinases.[1][2] These patents often cover a broad range of substituents and therapeutic applications in cancer.
-
Incyte Corporation: Incyte has a strong patent portfolio centered on pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine analogs as Janus Kinase (JAK) inhibitors.[3][4][5] Their work has been pivotal in the development of treatments for myelofibrosis and other autoimmune disorders.
Primary Therapeutic Indications:
-
Oncology: A vast number of patents describe the use of pyrrolopyridine derivatives for the treatment of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2] The targeted kinases are often those that are mutated or overexpressed in these malignancies, such as B-Raf and other components of the MAPK pathway.
-
Inflammatory and Autoimmune Diseases: The modulation of Janus kinases (JAKs) by pyrrolopyridine-based inhibitors has proven to be a successful strategy for treating conditions like rheumatoid arthritis and psoriasis.[4][5]
While specific patents for 7-substituted pyrrolo[3,2-b]pyridin-3-amine analogs are less prevalent, the established therapeutic utility of their isomers strongly suggests their potential in these same high-value therapeutic areas.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of pyrrolopyridine kinase inhibitors is highly dependent on the nature and position of their substituents. Insights from related scaffolds can guide the design of potent and selective 7-substituted pyrrolo[3,2-b]pyridin-3-amine analogs.
A critical aspect of the SAR for related pyrrolo-pyrimidine inhibitors of Hematopoietic Cell Kinase (HCK) is the basicity of the amine nitrogen, which forms an ionic bond with an aspartate residue in the kinase domain. A significant correlation has been observed between the predicted pKa of this nitrogen and the inhibitory activity (IC50 values) of the compounds.[3] This highlights the importance of maintaining an optimal electronic environment around the 3-amino group of the pyrrolo[3,2-b]pyridine core.
Substituents at the 7-position of the pyrrolopyridine ring are crucial for modulating potency and selectivity. This position is often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of a wide variety of functional groups to optimize physicochemical properties and target specific sub-pockets of different kinases.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of the 7-substituted pyrrolo[3,2-b]pyridin-3-amine core can be approached through several strategic routes. While direct, high-yield syntheses of this specific scaffold are not extensively detailed in the public domain, established methods for constructing related pyrrolopyridine and deazapurine systems provide a solid foundation.
Proposed Synthetic Workflow for 7-Substituted Pyrrolo[3,2-b]pyridin-3-amine
The following diagram illustrates a plausible synthetic workflow, adapted from methodologies for related heterocyclic systems.[6][7]
Caption: Proposed synthetic workflow for 7-substituted pyrrolo[3,2-b]pyridin-3-amine analogs.
Detailed Experimental Protocol: A Representative Suzuki Coupling for C7-Functionalization
This protocol is a representative example of how a 7-halo-pyrrolo[3,2-b]pyridin-3-amine intermediate could be functionalized using a Suzuki-Miyaura cross-coupling reaction, a common method in the synthesis of biaryl compounds.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the 7-halo-pyrrolo[3,2-b]pyridin-3-amine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 7-substituted pyrrolo[3,2-b]pyridin-3-amine analog.
Quantitative Data and Biological Activity
While specific data for 7-substituted pyrrolo[3,2-b]pyridin-3-amine analogs is sparse in the public domain, the following table presents representative data for closely related pyrrolopyridine and pyrrolopyrimidine kinase inhibitors to illustrate the potential potency of this class of compounds.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Assignee/Source |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 | [8] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 60 | [8] |
| 1H-pyrrolo[2,3-b]pyridine | Cdc7 Kinase | 7 | [9] |
Signaling Pathway and Mechanism of Action
Many of the patented pyrrolopyridine derivatives function as ATP-competitive inhibitors of protein kinases. A key signaling pathway that is often targeted is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which plays a crucial role in the immune response and cell growth.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[3,2-b]pyridine analog.
Future Directions and Opportunities
The patent landscape for 7-substituted pyrrolo[3,2-b]pyridin-3-amine analogs remains relatively open, presenting a significant opportunity for innovation in the field of kinase inhibitors. Future research should focus on:
-
Development of robust and scalable synthetic routes to the core scaffold to enable extensive SAR studies.
-
Exploration of a wide range of substituents at the 7-position to enhance potency, selectivity, and drug-like properties.
-
Screening against a broad panel of kinases to identify novel and unexpected biological activities.
-
Investigation of their potential in therapeutic areas beyond oncology and inflammation , such as neurodegenerative diseases and metabolic disorders.
By leveraging the knowledge gained from the extensive research on related pyrrolopyridine isomers, the development of novel and impactful therapeutics based on the 7-substituted pyrrolo[3,2-b]pyridin-3-amine core is a highly attainable goal.
References
-
Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. (2017). PubMed. [Link]
-
Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors - Patent AU-2006261993-B2. PubChem. [Link]
- Pyrrolo[2,3-b]pyridin-4-yl-amines and pyrrolo[2m3-b]pyrimidin-4-yl-amines as janus kinase inhibitors - WO2006069080A3.
-
Pyrrolo [2, 3-b] pyridine derivatives for the inhibition of raf kinases - Patent CA-2755045-A1. PubChem. [Link]
-
Patents Assigned to Incyte Corporation. Justia Patents. [Link]
-
PYRROLO[2,3-b]PYRIDIN-4-YL-AMINES AND PYRROLO[2,3-b]PYRIMIDIN-5-YL-AMINES AS JANUS KINASE INHIBITORS - Patent US-2014228346-A1. PubChem. [Link]
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Cornelia Hojnik, BSc. [Link]
- PYRROLO [2, 3-B]PYRIDINE DERIVATIVES AS PROTEIN KINASE INHIBITORS - EP 1893612 B1.
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. (1997). PubMed. [Link]
-
3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. [Link]
- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - US20100061982A1.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
- Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors - WO2007002433A1.
- Synthesis of pyrrolo [2, 3 - b] pyridines - WO2013181415A1.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
Sources
- 1. Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors - Patent AU-2006261993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolo [2, 3-b] pyridine derivatives for the inhibition of raf kinases - Patent CA-2755045-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2006069080A3 - Pyrrolo[2,3-b]pyridin-4-yl-amines and pyrrolo[2m3-b]pyrimidin-4-yl-amines as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. PYRROLO[2,3-b]PYRIDIN-4-YL-AMINES AND PYRROLO[2,3-b]PYRIMIDIN-5-YL-AMINES AS JANUS KINASE INHIBITORS - Patent US-2014228346-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine from 2-chloro-3-nitropyridine
This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, scalable synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine .
Core Directive & Scientific Strategy
The Synthetic Challenge: The target molecule, 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine , is a 4-azaindole derivative functionalized with a chlorine atom at the 7-position and an amine at the 3-position.[1]
-
Scaffold Analysis: The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) skeleton requires the pyridine nitrogen to be located at position 4.[1] This corresponds to the nitrogen of the starting pyridine ring being adjacent to the ring fusion.
-
Precursor Selection: While the prompt suggests 2-chloro-3-nitropyridine as a starting material, this precursor yields the unsubstituted 4-azaindole (or 7-azaindole depending on conditions).[1] To retain a chlorine atom at the 7-position of the final 4-azaindole, the starting pyridine must possess a chlorine at the position meta to the nitro group (which becomes C7). Therefore, 2,6-dichloro-3-nitropyridine is the chemically necessary starting material.[1] Using the mono-chloro variant would result in the loss of the halogen during the initial substitution step.
Strategic Pathway: The synthesis follows a Nucleophilic Aromatic Substitution (SNAr) – Reductive Cyclization sequence.
-
Regioselective SNAr: Displacement of the labile C2-chlorine (activated by the ortho-nitro group) with a carbon nucleophile (ethyl cyanoacetate).[1] The C6-chlorine remains intact due to lower electrophilicity.[1]
-
Decarboxylation: Removal of the ester moiety to reveal the cyanomethyl group.
-
Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the pendant nitrile to form the 3-amino-pyrrole ring.[1]
Part 1: Detailed Synthetic Protocol
Stage 1: Regioselective Alkylation (SNAr)
Objective: Introduce the carbon framework at C2 while preserving the C6-chlorine.
-
Reagents:
-
Protocol:
-
Activation: In a flame-dried flask under argon, suspend NaH (2.2 equiv) in anhydrous THF at 0°C.
-
Nucleophile Formation: Add ethyl cyanoacetate (1.1 equiv) dropwise. Stir for 15–30 minutes until H₂ evolution ceases and a clear solution (enolate) forms.
-
Addition: Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equiv) in THF dropwise to the enolate. The solution will likely turn deep red/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the polar intermediate.
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product, ethyl 2-(6-chloro-3-nitropyridin-2-yl)-2-cyanoacetate , is often used directly or purified via short silica plug.[1]
-
Stage 2: Krapcho Decarboxylation
Objective: Remove the ester group to generate the 2-(cyanomethyl) intermediate.[1]
-
Reagents:
-
Protocol:
-
Dissolve the crude ester in DMSO (5 mL/mmol).
-
Add LiCl (2.0 equiv) and water (1.0 equiv).
-
Heat: Heat the mixture to 100–120°C for 2–4 hours. CO₂ evolution will be observed.[1]
-
Workup: Cool to RT. Pour into ice water. Extract with EtOAc.[1] The product, (6-chloro-3-nitropyridin-2-yl)acetonitrile , may precipitate or require extraction.[1]
-
Data Check: ¹H NMR should show a singlet for the CH₂-CN protons at ~4.2 ppm.[1]
-
Stage 3: Reductive Cyclization to 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Objective: Reduce the nitro group to an amine, triggering intramolecular addition to the nitrile.[1]
-
Reagents:
-
Protocol:
-
Dissolve the nitrile intermediate in glacial acetic acid.
-
Add Iron powder (5.0 equiv) in portions.
-
Heat: Warm the mixture to 60–80°C. Monitor closely; the reaction is exothermic.
-
Mechanism: The nitro group reduces to -NH₂.[1] The amine nitrogen attacks the nitrile carbon (Thorpe-type addition), forming an imine which tautomerizes to the 3-amino-pyrrole.[1]
-
Filtration: Once complete (TLC), filter through Celite to remove iron residues. Wash with EtOAc.[1]
-
Neutralization: Neutralize the filtrate with NaHCO₃ (aq) or NaOH (carefully) to pH ~8–9. Note: The amine product is basic; acidic workup will trap it in the aqueous phase.
-
Isolation: Extract with EtOAc or DCM/MeOH (9:1). Dry and concentrate.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH/NH₄OH).
-
Part 2: Data & Visualization
Quantitative Summary Table
| Step | Transformation | Reagents | Typical Yield | Key Observation |
| 1 | SNAr Alkylation | Ethyl cyanoacetate, NaH, THF | 85–92% | Deep red color change; exothermic. |
| 2 | Decarboxylation | LiCl, DMSO, H₂O, 120°C | 75–85% | Gas evolution (CO₂); formation of CH₂ singlet in NMR. |
| 3 | Reductive Cyclization | Fe, AcOH, 70°C | 60–75% | Disappearance of NO₂ peaks; appearance of broad NH₂ signal.[4] |
Reaction Pathway Diagram
Caption: Synthesis pathway from 2,6-dichloro-3-nitropyridine to the 4-azaindole target via SNAr and reductive cyclization.
Part 3: Critical Analysis & Troubleshooting
1. Regioselectivity Control:
-
Why C2 and not C6? The C2 position in 2,6-dichloro-3-nitropyridine is activated by both the adjacent pyridine nitrogen and the ortho-nitro group.[1] The C6 position is only activated by the nitrogen. Therefore, nucleophilic attack occurs almost exclusively at C2 under controlled conditions (0°C to RT).
-
Troubleshooting: If bis-alkylation is observed, ensure the stoichiometry of the nucleophile is strictly 1.0–1.1 equiv and keep the temperature low during addition.
2. Preservation of the 7-Chloro Substituent:
-
Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis (dechlorination) of the C7-Cl bond.[1]
-
Solution: The Fe/AcOH protocol is chemoselective for nitro reduction and does not affect the aryl chloride. Alternatively, SnCl₂·2H₂O in EtOH/HCl can be used, though workup is more tedious due to tin salts.
3. Stability of the 3-Amine:
-
3-Aminoazaindoles can be oxidation-sensitive (turning dark upon air exposure).[1] Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C.
-
If the free amine is unstable, convert it immediately to a stable salt (e.g., HCl salt) or protect it (e.g., Boc-anhydride) for storage.
References
-
Synthesis of Azaindoles via SNAr/Cyclization
-
Reactivity of 2-Chloro-3-nitropyridines
-
Thorpe-Ziegler Cyclization in Heterocycles
-
Commercial Availability & CAS Data
Sources
- 1. 4-Azaindole - Products [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 3-Nitro- and 3-Amino-7-chloro-1H-pyrrolo[3,2-b]pyridine
Abstract
The 7-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-chloro-4-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of an amino group onto the pyrrole ring provides a critical chemical handle for further derivatization and library synthesis. This application note provides a detailed, two-part protocol for the regioselective nitration of 7-chloro-1H-pyrrolo[3,2-b]pyridine at the C3 position, followed by a high-yield reduction to the corresponding 3-amino derivative. The causality behind the selection of reagents and reaction conditions is discussed to provide researchers with a robust and adaptable methodology.
Introduction: The Strategic Importance of the 4-Azaindole Core
The fusion of a pyrrole and a pyridine ring creates the azaindole scaffold, a bioisostere of indole that has proven highly valuable in drug discovery.[3] Specifically, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is a key component in molecules targeting protein kinases, with derivatives showing potent inhibitory activity against FMS kinase and others implicated in oncology and inflammatory diseases.[4]
The synthetic challenge lies in the controlled functionalization of this heterocyclic system. The pyrrole ring is electron-rich and prone to electrophilic substitution, whereas the pyridine ring is electron-deficient.[5] This inherent reactivity allows for regioselective modifications if conditions are carefully controlled. The conversion of the parent heterocycle to its 3-amino derivative is a strategically vital transformation, as the resulting amine serves as a versatile nucleophile and a key building block for amide couplings, urea formations, and other C-N bond-forming reactions central to structure-activity relationship (SAR) studies.
This guide details a reliable pathway to this key intermediate, beginning with an electrophilic nitration and concluding with a catalytic hydrogenation.
Part I: Electrophilic Nitration of 7-chloro-1H-pyrrolo[3,2-b]pyridine
Mechanistic Rationale and Reagent Selection
The nitration of the 4-azaindole core is an electrophilic aromatic substitution. The pyrrole moiety is significantly more activated towards electrophiles than the electron-deficient, chloro-substituted pyridine ring. Within the pyrrole ring, the C3 position is the most electron-rich and sterically accessible site, making it the predicted site of substitution, analogous to the reactivity of indole.[5][6]
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often too harsh for sensitive, electron-rich heterocycles, leading to degradation and polysubstitution. Therefore, a milder and more controlled nitrating system is required. The use of fuming nitric acid (ƒ-HNO₃) in trifluoroacetic anhydride (TFAA) at low temperatures generates the highly electrophilic nitronium trifluoroacetate (NO₂OCOCF₃), which effects a clean and efficient nitration.[7]
Visualized Reaction Scheme: Nitration
Caption: Regioselective nitration at the C3 position of the azaindole core.
Detailed Experimental Protocol: Nitration
Materials:
-
7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[8]
-
Trifluoroacetic anhydride (TFAA) (3.0 eq)
-
Fuming nitric acid (ƒ-HNO₃, >90%) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -10 °C using an acetone/dry ice bath.
-
Reagent Preparation (Caution!): In a separate, dry flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to trifluoroacetic anhydride (3.0 eq) at 0 °C. Allow the mixture to stand for 10 minutes.
-
Addition: Add the prepared nitrating mixture dropwise to the cooled solution of the substrate over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Neutralization: Once the ice has melted, slowly add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-nitro-7-chloro-1H-pyrrolo[3,2-b]pyridine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part II: Reduction of 3-Nitro-7-chloro-1H-pyrrolo[3,2-b]pyridine
Method Selection and Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation.[9] Several methods are available, but catalytic hydrogenation is often the method of choice in pharmaceutical synthesis due to its high efficiency, clean reaction profile, and simple work-up.[10][11]
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst with a hydrogen source (H₂ gas) is highly effective.[12] This method generally preserves other functional groups, including aryl chlorides. However, aggressive conditions (high pressure or temperature) could lead to competitive hydrodechlorination, which must be monitored.
-
Alternative Metal-Based Reductions: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (Fe/HCl) are robust and cost-effective alternatives.[13][14] These are particularly useful if dehalogenation proves to be a significant side reaction during hydrogenation.[9]
For this protocol, we select catalytic hydrogenation with 10% Pd/C under a hydrogen balloon at atmospheric pressure, as it represents the cleanest and often most efficient route.
Visualized Workflow: Synthesis and Purification
Caption: A generalized workflow for both the nitration and reduction steps.
Detailed Experimental Protocol: Reduction
Materials:
-
3-Nitro-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon
-
Celite®
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitro-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and dissolve it in methanol (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Note: Pd/C can be pyrophoric; handle under a stream of nitrogen or argon if dry.
-
Hydrogenation Setup: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen gas three times. Then, evacuate and backfill with hydrogen gas from a balloon.
-
Reaction: Stir the suspension vigorously under the hydrogen balloon atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the nitro compound and the appearance of a more polar amine spot indicates completion (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas.
-
Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-7-chloro-1H-pyrrolo[3,2-b]pyridine, which is often pure enough for subsequent steps.
-
Purification (if necessary): If impurities are present, the product can be purified by silica gel chromatography or recrystallization.
-
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and HRMS. The amino derivative is susceptible to air oxidation, so it should be stored under an inert atmosphere.
Data Summary Table
| Step | Reactant | Reagent(s) | Equiv. | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1. Nitration | 7-chloro-1H-pyrrolo[3,2-b]pyridine | ƒ-HNO₃ / TFAA | 1.2 / 3.0 | DCM | -10 to 0 | 1-2 | 75-85% |
| 2. Reduction | 3-Nitro-7-chloro-1H-pyrrolo[3,2-b]pyridine | H₂, 10% Pd/C | N/A, 0.1 | MeOH | RT | 4-12 | 90-98% |
Safety Considerations
-
Nitrating Agents: Fuming nitric acid and trifluoroacetic anhydride are extremely corrosive and potent oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction setup is secure and free from ignition sources. The Pd/C catalyst can be pyrophoric, especially after filtration; do not allow the used catalyst to dry in the air. Quench the used Celite pad/catalyst with water before disposal.
-
Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and/or toxic. Handle them in a well-ventilated area.
Conclusion
The protocols outlined in this application note describe a validated and efficient two-step synthesis of 3-amino-7-chloro-1H-pyrrolo[3,2-b]pyridine from its commercially available parent heterocycle. By employing controlled nitration conditions to ensure regioselectivity and a clean catalytic hydrogenation for the reduction, this methodology provides reliable access to a key intermediate for drug discovery and medicinal chemistry programs. The rationale provided for each step allows for informed troubleshooting and adaptation to related substrates.
References
-
Bhat, P. V., et al. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Organic Process Research & Development, 19, 1282–1285. Available from: [Link]
-
Insuasty, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. Available from: [Link]
-
Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(19), 1841-1854. Available from: [Link]
-
Waheed, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 15. Available from: [Link]
-
Fernández-Mena, M. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available from: [Link]
-
PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Available from: [Link]
- Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines. Google Patents.
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
-
Wang, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available from: [Link]
-
Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Available from: [Link]
-
Yakhontov, L. N., & Liktvorov, V. A. (1965). Reactivity of 1H-pyrrolo[2,3-b]pyridine. I. Synthesis of 3-acetyl-7-azaindole and related compounds. Khimiya Geterotsiklicheskikh Soedinenii. Available from: [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3). Available from: [Link]
-
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing Company. Available from: [Link]
-
Pomarico, G., et al. (2011). Synthetic protocols for the nitration of corroles. Journal of Porphyrins and Phthalocyanines, 15(7-8), 623-630. Available from: [Link]
-
Zardi, P., et al. (2021). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. Chemistry – A European Journal, 27(64). Available from: [Link]
-
Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3). Available from: [Link]
-
Duno, M., & Trose, M. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Organic Syntheses, 91, 221-232. Available from: [Link]
-
El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 10(15), 1783-1796. Available from: [Link]
-
Hansen, M. M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4587. Available from: [Link]
-
Bakke, J. M., & Ranes, E. (2004). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 2, 160-167. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Note: A Versatile Protocol for the Synthesis of Novel Urea Derivatives from 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Abstract
The 7-azaindole scaffold, also known as pyrrolopyridine, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its bioisosteric relationship with purine and indole systems allows it to interact with a wide array of biological targets.[2] This application note provides a detailed, field-proven protocol for the synthesis of novel urea derivatives based on the 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine core. Urea functionalities are critical pharmacophores that enhance molecular recognition by forming robust hydrogen bond networks with protein targets.[3] We present a reliable and highly adaptable method using N,N'-Carbonyldiimidazole (CDI) as a safe and efficient coupling reagent, enabling the creation of diverse libraries of N,N'-substituted ureas for drug discovery and chemical biology applications.
Introduction and Scientific Rationale
The 7-azaindole nucleus is a cornerstone in modern drug design, frequently employed in the development of inhibitors for critical signaling pathways, such as those involving protein kinases.[1][4] The pyridine nitrogen atom introduces a hydrogen bond acceptor site, which can improve physicochemical properties and enhance target binding affinity compared to traditional indole-based compounds.[1] The fusion of a pyrrole and pyridine ring creates a unique electronic landscape that is highly favorable for drug-target interactions.[5]
Urea derivatives are prevalent in a multitude of approved therapies, prized for their ability to act as rigid and effective hydrogen bond donors and acceptors.[3] The N-H protons of the urea moiety can engage in crucial donor interactions, while the carbonyl oxygen serves as a strong acceptor, often anchoring a molecule within a protein's active site.
Synthesizing urea derivatives from primary amines is a fundamental transformation in medicinal chemistry. While methods involving phosgene or isocyanates are common, they often pose significant safety and handling challenges.[3] This guide focuses on a superior alternative: the use of N,N'-Carbonyldiimidazole (CDI). CDI is a solid, stable, and non-volatile reagent that serves as a phosgene equivalent without producing hazardous byproducts.[3] The reaction proceeds through a highly reactive N-acylimidazole intermediate, which readily undergoes nucleophilic attack by a second amine to form the desired unsymmetrical urea in high yield and purity. This two-step, one-pot procedure is exceptionally versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Reaction Mechanism and Workflow
The synthesis proceeds via a two-step mechanism. First, the primary amine of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine acts as a nucleophile, attacking one of the carbonyl carbons of CDI. This results in the expulsion of an imidazole molecule and the formation of a reactive acylimidazole intermediate. In the second step, a different primary or secondary amine is introduced, which displaces the imidazole group to form the stable N,N'-disubstituted urea product.
Visualizing the Synthetic Strategy
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative urea derivative, N-(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-N'-(4-fluorophenyl)urea.
Materials and Reagents
| Reagent | CAS Number | Supplier | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | 357263-48-0 | Sigma-Aldrich | 167.59 | 1.0 | 168 mg |
| N,N'-Carbonyldiimidazole (CDI) | 530-62-1 | Sigma-Aldrich | 162.15 | 1.1 | 178 mg |
| 4-Fluoroaniline | 371-40-4 | Sigma-Aldrich | 111.12 | 1.2 | 133 mg |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | - | - | 15 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | Sigma-Aldrich | - | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - | - | As needed |
| Brine | - | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | - | - | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine (168 mg, 1.0 mmol).
-
Dissolution: Add anhydrous THF (10 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.
-
Activation: In a single portion, add N,N'-Carbonyldiimidazole (CDI) (178 mg, 1.1 mmol, 1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
Causality Insight: This step forms the reactive acylimidazole intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. A slightly polar solvent system (e.g., 50% EtOAc in hexanes) is recommended.
-
-
Nucleophilic Addition: Dissolve 4-fluoroaniline (133 mg, 1.2 mmol, 1.2 eq) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for the formation of the product by TLC or LC-MS.
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Re-dissolve the residue in Ethyl Acetate (50 mL). c. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).
-
Trustworthiness Check: The aqueous washes are crucial for removing unreacted imidazole, excess amine, and other water-soluble impurities, which simplifies the subsequent purification step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 80% Ethyl Acetate in Hexanes) to isolate the pure urea derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected product should show characteristic N-H signals in the NMR spectrum and the correct molecular ion peak in the mass spectrum.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Anhydrous solvents are sensitive to moisture; ensure proper handling techniques are used.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note details a robust and highly adaptable protocol for the synthesis of urea derivatives from 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine. The use of N,N'-Carbonyldiimidazole provides a safe, efficient, and versatile alternative to traditional methods, making it ideal for the rapid generation of compound libraries in a drug discovery setting. The straightforward procedure and simple purification steps ensure high yields and purity, empowering researchers to efficiently explore the chemical space around this valuable pharmacophore.
References
-
Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.
-
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
-
ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis. ChemicalBook.
-
BenchChem. (2025). 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. BenchChem.
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323.
-
Saify, Z. S., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39.
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Mushtaq, N., et al. (2008). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
-
Tella, R., & Verma, R. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5083.
-
Practical synthesis of urea derivatives. (1999). Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amidation. Organic Chemistry Portal.
-
Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Antitumor Activity. (2014). Chemical and Process Engineering Research, 23, 20-28.
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2022). RSC Advances, 12(1), 1-14.
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI.
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300585.
-
Sigma-Aldrich. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
-
Hojnik, C. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
-
Synthetic strategies to pyrido fused heterocycles. (2025). Journal of Chemical Sciences, 137(41).
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2023). Baghdad Science Journal.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2013). Journal of the Brazilian Chemical Society. zVwz8c/)
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Amino-6-Azaindole Handling Guide
Case ID: 3-AM-AZA-OX-PREV Status: ACTIVE Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary: Why is my product turning black?
The Problem: You successfully synthesized 3-amino-6-azaindole (1H-pyrrolo[2,3-c]pyridin-3-amine), but during filtration or rotary evaporation, the solution turned from pale yellow to dark purple/black.
The Science: 3-Amino-6-azaindoles are electron-rich heteroaromatic amines. While the 6-nitrogen (pyridine ring) pulls electron density, the 3-amino group acts as a strong electron donor (
The mechanism typically involves:
-
Formation of a radical cation at the C3-N bond.
-
Dimerization or polymerization into melanin-like oligomers (the "black tar").
-
Formation of iminoquinone intermediates upon deprotonation.
The Golden Rule: Never isolate the free base of 3-amino-6-azaindole unless absolutely necessary. Always stabilize it as a salt or trap it in situ.
Troubleshooting Modules
Module A: The "Black Tar" Prevention (Inert Workup)
Use this protocol if you MUST isolate the free amine.
Root Cause: Exposure to atmospheric
Protocol:
-
Degas Everything: Sparging solvents with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method or vigorous sparging for >20 mins.[1]
-
The Antioxidant Buffer: Do not use plain water for washes. Prepare a Reducing Quench Buffer :
-
Dissolve 1% (w/v) Sodium Ascorbate or Sodium Dithionite (
) in your aqueous wash layer. -
Why? These agents scavenge dissolved oxygen and reduce any transient radical cations back to the amine.
-
-
Cold & Fast: Perform all extractions at
. Oxidation rates double for every increase.
Visualization: The Oxidative Cascade vs. Stabilization
Figure 1: Mechanism of oxidative degradation and chemical intervention points.
Module B: The "Salt Trap" Strategy (Recommended)
Use this protocol for storage or intermediate handling.
Insight: Protonating the 3-amino group removes its electron-donating capability, shutting down the oxidation pathway.
Step-by-Step Protocol:
-
Reaction Completion: If generating via hydrogenation (e.g., from 3-nitro-6-azaindole), do not evaporate the solvent.
-
Filtration: Filter the catalyst (Pd/C) under Argon flow.
-
Acidification: Immediately add 1.1 - 2.0 equivalents of 4M HCl in Dioxane or TFA directly to the filtrate.
-
Precipitation: The salt (dihydrochloride or trifluoroacetate) usually precipitates.
-
Isolation: Filter the solid salt. This solid is stable in air for months if kept dry.
Data Comparison: Free Base vs. Salt Stability
| Condition | Form | Atmosphere | Time to Degradation (Color Change) |
| Solution (EtOAc) | Free Base | Air | < 15 Minutes |
| Solution (EtOAc) | Free Base | Argon | ~ 4 Hours |
| Solid | Free Base | Air | < 24 Hours |
| Solid | HCl Salt | Air | > 6 Months |
Module C: The "In Situ" Trapping (Synthesis Workflow)
Use this if the amine is an intermediate for an amide/urea coupling.
Concept: Avoid isolation entirely. React the amine immediately upon formation.
Workflow:
-
Pre-load Electrophile: If doing a hydrogenation, add the acylating agent (e.g.,
, Acetic Anhydride) directly into the hydrogenation vessel before adding . -
One-Pot Reaction: As the nitro group reduces to the amine, it is immediately trapped by the electrophile.
-
Result: You isolate the stable N-protected product, bypassing the unstable amine entirely.
Visualization: Safe Workup Decision Tree
Figure 2: Decision logic for handling unstable amino-azaindoles.
Frequently Asked Questions (FAQ)
Q: Can I use rotary evaporation if I keep the bath temperature low?
A: Risk is high. Even at
Q: My Pd/C catalyst sparked when I filtered it. Why? A: 3-amino-6-azaindole synthesis often involves hydrogenation. The combination of Pd/C (pyrophoric when dry), hydrogen, and the electron-rich amine creates a fire hazard.
-
Fix: Use a closed filter frit under Argon pressure. Do not use a standard Buchner funnel open to air. Keep the catalyst wet with water or solvent at all times.
Q: Which solvent is best for extraction? A: 2-MeTHF (2-Methyltetrahydrofuran) .
-
Reason: It has lower water solubility than THF but better solubility for polar heterocycles than EtOAc. It also separates phases cleanly, reducing the time your product sits in the "danger zone."
Q: I see a blue/green color, not black. Is this okay? A: No. Blue/Green indicates the formation of diazenyl or radical dimers. The purity has already been compromised. Proceed immediately to acidification (Module B) to save the remaining material.
References
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization. Source: Organic Chemistry Frontiers (RSC).[2] Context: Discusses the synthesis and stability of substituted 6-azaindoles and the handling of amino-methyl pyridine precursors. URL:[Link]
-
A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles. Source: The Journal of Organic Chemistry (ACS). Context: foundational work on 6-azaindole construction, highlighting the reactivity of the pyridine/pyrrole systems.[3] URL:[Link]
Sources
Technical Support Center: Optimization of Reduction Conditions for 3-Nitro-7-Chloro-pyrrolo[3,2-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine derivatives from 3-nitro-7-chloro-pyrrolo[3,2-b]pyridine. The reduction of the nitro group in this specific heterocyclic system presents unique challenges due to the presence of a reducible chloro substituent and the inherent reactivity of the pyrrolopyridine core. This document provides a comprehensive resource for troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in reducing 3-nitro-7-chloro-pyrrolo[3,2-b]pyridine?
A1: The main challenge is achieving chemoselective reduction of the nitro group without affecting the chloro substituent.[1] Catalytic hydrogenation, a common method for nitro reduction, can lead to hydrodehalogenation, resulting in the undesired dechlorinated amine byproduct. Additionally, the electron-rich nature of the pyrrolopyridine ring system can sometimes lead to catalyst poisoning or complex side reactions.[2][3]
Q2: Which reduction methods are most suitable for this substrate?
A2: Methods that offer high chemoselectivity are preferred. These include:
-
Metal-mediated reductions in acidic media: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are often effective and selective for the nitro group.[4][5]
-
Catalytic transfer hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer better selectivity than high-pressure hydrogenation.
-
Carefully optimized catalytic hydrogenation: While risky, using specific catalysts like sulfided platinum on carbon (Pt/C) or Raney Nickel under mild conditions can sometimes minimize dehalogenation.[1][6]
Q3: I am observing significant dehalogenation. How can I prevent this?
A3: Dehalogenation is a common side reaction during catalytic hydrogenation. To minimize it:
-
Switch to a different reduction method: Metal-mediated reductions (e.g., SnCl₂, Fe/HCl) are generally less prone to causing dehalogenation.[5]
-
Modify your catalytic system: If hydrogenation is necessary, consider using Raney Nickel instead of Pd/C, as it can sometimes be more selective.[1] The use of catalyst poisons or modifiers can also suppress dehalogenation, though this may also reduce the rate of the desired nitro reduction.
-
Optimize reaction conditions: Lowering hydrogen pressure and reaction temperature can often reduce the incidence of hydrodehalogenation.[4]
Q4: My reaction is sluggish or incomplete. What are the likely causes?
A4: Several factors can contribute to an incomplete reaction:
-
Poor solubility of the starting material: Ensure your substrate is fully dissolved in the reaction solvent.[4] A co-solvent system may be necessary.
-
Inactive catalyst or reagents: For catalytic hydrogenations, ensure the catalyst is fresh and not poisoned.[4] For metal-mediated reductions, use high-purity, finely powdered metals to ensure a large surface area for reaction.[4]
-
Insufficient stoichiometry of the reducing agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.[4]
-
Low reaction temperature: Some reductions require heating to proceed at a reasonable rate.[4]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the reduction of 3-nitro-7-chloro-pyrrolo[3,2-b]pyridine.
Problem 1: Low Yield and/or Incomplete Conversion
A low yield of the desired 3-amino-7-chloro-pyrrolo[3,2-b]pyridine can be frustrating. The following workflow will help you systematically troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low reaction yield.
Causality and Actionable Steps:
-
Solubility: Poor solubility is a common culprit for slow or incomplete reactions.[4] If your 3-nitro-7-chloro-pyrrolo[3,2-b]pyridine is not fully dissolved, the reaction becomes mass-transfer limited.
-
Action: Consider using a co-solvent system like ethanol/water or THF/water to improve solubility. For catalytic hydrogenations, protic co-solvents can often be beneficial.[4]
-
-
Reagent/Catalyst Activity: The effectiveness of your reducing agent is critical.
-
Catalytic Hydrogenation: Catalysts like Pd/C can become deactivated over time or through exposure to contaminants.[4] Ensure you are using a fresh, high-quality catalyst.
-
Metal-Mediated Reductions: The purity and surface area of metals like iron or tin are important.[4] Use finely powdered metals to maximize the reactive surface.
-
-
Stoichiometry: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.
-
Action: Ensure you are using a sufficient excess of the reducing agent. For example, with SnCl₂·2H₂O, using 3-5 equivalents is common.[4]
-
-
Temperature: Many reduction reactions require thermal energy to overcome the activation barrier.
-
Action: If your reaction is sluggish at room temperature, consider gentle heating. However, be aware that higher temperatures can sometimes promote side reactions.[4]
-
Problem 2: Formation of Dechlorinated Byproduct
The presence of the 3-amino-pyrrolo[3,2-b]pyridine byproduct indicates that hydrodehalogenation is occurring.
Caption: Decision tree for addressing dehalogenation.
Causality and Actionable Steps:
-
Catalyst Choice: Noble metal catalysts like Palladium are highly active for hydrogenation and can readily catalyze the cleavage of the C-Cl bond.[7]
-
Reaction Conditions: Harsh conditions (high H₂ pressure, high temperature) favor hydrodehalogenation.
-
Action: Optimize your reaction by using the mildest conditions possible that still afford a reasonable reaction rate.
-
-
Alternative Reagents: Metal-mediated reductions are generally chemoselective for the nitro group and do not typically affect aryl halides.
-
Action: The most reliable solution is often to switch to a different reduction method. Tin(II) chloride or iron powder in an acidic medium are excellent choices.[1]
-
Problem 3: Formation of Intermediates (Nitroso, Azoxy, Azo Compounds)
The reduction of a nitro group proceeds through several intermediates.[8] If these are observed in your reaction mixture, it indicates that the reduction has stalled.
Causality and Actionable Steps:
-
Insufficient Reducing Power: The later stages of the reduction may require a more potent reducing environment.
-
Action: Increase the equivalents of your reducing agent to ensure there is enough to drive the reaction to the final amine product.[4]
-
-
Reaction Temperature: The reduction of some intermediates may have a higher activation energy.
-
Action: Gentle heating can often facilitate the complete reduction of any accumulated intermediates.
-
-
pH Control: The stability and reactivity of intermediates can be pH-dependent.
-
Action: For metal-mediated reductions, ensure the acidic conditions are maintained throughout the reaction.
-
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This method is often preferred for its high chemoselectivity and reliability.
Materials:
-
3-nitro-7-chloro-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the 3-nitro-7-chloro-pyrrolo[3,2-b]pyridine in ethanol.
-
Add the tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution with stirring until the solution is basic (pH > 8).
-
Filter the resulting suspension through a pad of Celite to remove the tin salts.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-7-chloro-pyrrolo[3,2-b]pyridine.[4]
Protocol 2: Reduction using Iron Powder in Acetic Acid
This is a classic, robust, and cost-effective method.
Materials:
-
3-nitro-7-chloro-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Iron powder (fine mesh) (5.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a round-bottom flask, suspend the 3-nitro-7-chloro-pyrrolo[3,2-b]pyridine in a mixture of ethanol and water.
-
Add the iron powder and glacial acetic acid to the suspension.[9]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.[9]
-
Neutralize the filtrate with a suitable base (e.g., sodium carbonate) and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Comparative Data
The following table summarizes the typical performance of different reduction methods. Yields and conditions are indicative and may require optimization for your specific substrate.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 25-50 | >90 | High efficiency, clean reaction.[9] | High risk of dehalogenation.[7] |
| Catalytic Hydrogenation | H₂, Raney Ni | Methanol | 25-50 | 85-95 | Lower risk of dehalogenation than Pd/C.[1] | Pyrophoric catalyst, potential for catalyst poisoning.[10] |
| Metal-Mediated | SnCl₂·2H₂O | Ethanol | 78 | 80-95 | Excellent chemoselectivity, reliable.[1] | Stoichiometric tin waste. |
| Metal-Mediated | Fe / Acetic Acid | Ethanol/H₂O | 80-100 | 80-90 | Cost-effective, robust, good selectivity.[1] | Requires filtration of iron salts.[9] |
References
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications.
- Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(15), 5018-5025.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020, July 28). Royal Society of Chemistry.
- ResearchGate. General scheme for the catalytic hydrogenation of nitroarene.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications.
- Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022, September 1).
- A new reagent for selective reduction of nitro group.
- Vengatesh, G., & Pandurangan, N. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26(1), 1-12.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?
- Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Scientific Reports, 8(1), 1-13.
- Reduction of nitro groups on benzene. (2020, May 20). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Purification of Polar Aminopyrrolopyridines
Current Status: Online Operator: Senior Application Scientist Topic: Reverse-Phase HPLC (RP-HPLC) Method Development & Troubleshooting Reference ID: APP-PUR-001
Introduction: The Scaffold Challenge
Welcome to the technical support hub. You are likely here because aminopyrrolopyridines (often kinase inhibitor scaffolds) are failing standard purification protocols.
The Physicochemical Trap: These molecules possess a "Dr. Jekyll and Mr. Hyde" profile:
-
Polarity: The pyrrole and amino groups create high polarity, causing early elution (near the void volume) on standard C18 columns.
-
Basicity: The pyridine nitrogen and exocyclic amines (pKa ~6–9) are protonated at standard acidic pH (0.1% TFA/Formic acid). This positive charge leads to ionic interaction with residual silanols on the silica column, resulting in severe peak tailing.
-
Solubility: They often require DMSO for solubilization, which is a strong solvent that causes peak splitting ("breakthrough") when injected onto aqueous-equilibrated columns.
This guide provides self-validating protocols to solve these specific failure modes.
Module 1: Retention & Selectivity (The "Polarity" Problem)
Q: My compound elutes in the void volume (k' < 1). How do I increase retention without using HILIC?
A: You must neutralize the basic nitrogen to induce hydrophobicity.
Standard RP-HPLC relies on hydrophobic interaction. At acidic pH (pH 2–3), your aminopyrrolopyridine is protonated (
The Solution: pH Switching (High pH Strategy)
By raising the mobile phase pH above the compound's pKa (typically to pH 9–10), you deprotonate the basic nitrogen (
Protocol: High-pH Purifcation
-
Stationary Phase: Critical. Do NOT use standard silica C18 (it dissolves > pH 8). Use Hybrid Particle columns (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) stable up to pH 12.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 60% B.
Technical Insight: Ammonium bicarbonate is volatile, making it ideal for prep-LC as it removes easily during lyophilization, unlike phosphate buffers.
Module 2: Peak Shape & Tailing (The "Basicity" Problem)
Q: I have retention, but the peaks are "shark-finned" with severe tailing (As > 1.5). What is happening?
A: Your compound is acting as a cation exchanger with the column hardware.
Even on "end-capped" columns, residual silanol groups (
The Solution: The "Chaotropic" Shield (TFA)
If you cannot use High pH (Module 1), you must use Trifluoroacetic Acid (TFA) . TFA is not just a pH adjuster; it is an ion-pairing agent . The Trifluoroacetate anion (
Comparison of Modifiers:
| Modifier | Mechanism | Peak Shape | Mass Spec Signal | Volatility |
| Formic Acid | pH control only | Poor for strong bases | High | High |
| TFA (0.1%) | Ion-pairing + pH | Excellent (Sharp) | Suppressed (Signal loss) | High |
| Ammonium Formate | Buffer (pH 3-4) | Moderate | Good | High |
| Ammonium Bicarbonate | Buffer (pH 10) | Excellent (Neutralization) | Good | High |
Visual Troubleshooting Logic:
Figure 1: Decision matrix for retention and peak shape issues in basic heterocycle purification.
Module 3: Solubility & Injection (The "Prep" Problem)
Q: When I inject my DMSO stock, the peak splits into two or looks like a "blob." Why?
A: You are suffering from "Strong Solvent Effect" (Viscous Fingering).
Aminopyrrolopyridines often have poor aqueous solubility, forcing you to dissolve them in 100% DMSO. When you inject a large volume of DMSO (strong solvent) onto a column equilibrated with 95% Water (weak solvent), the DMSO plug travels down the column, carrying the analyte with it and preventing it from binding to the stationary phase.
The Solution: At-Column Dilution (ACD) Do not inject the sample directly into the flow path to the column. Instead, use a system where the sample is diluted with the aqueous mobile phase immediately before it hits the column head.
Protocol: Manual At-Column Dilution Setup
-
Plumbing: Install a T-junction between the HPLC pump and the column.
-
Injection: Connect your sample loop/injector to one port of the T-junction.
-
Diluent: Connect a secondary pump (or the aqueous line of your gradient pump) to the other port.
-
Process: When you inject the DMSO plug, the high flow of aqueous buffer from the main pump crashes the sample out of the DMSO and onto the head of the column instantly.
Data: Injection Solvent Impact
| Injection Solvent | Max Injection Vol (4.6mm ID Column) | Result |
| 100% DMSO | < 10 µL | Good |
| 100% DMSO | > 50 µL | Peak Splitting / Breakthrough |
| 50:50 DMSO:Water | ~ 100 µL | Improved Shape (Risk of precipitation) |
| At-Column Dilution | > 1000 µL | Sharp Peaks (Precipitation on column head) |
Workflow Diagram:
Figure 2: At-Column Dilution (ACD) schematic. The sample is diluted immediately prior to the stationary phase to prevent solvent breakthrough.
Module 4: Post-Purification (TFA Removal)
Q: I used TFA for purification, but the salt is cytotoxic to my cells. How do I remove it?
A: Lyophilization alone is insufficient. You must perform a Salt Exchange. [1][2]
TFA binds tightly to basic amines. Even after freeze-drying, your compound exists as a trifluoroacetate salt. TFA is cytotoxic in cellular assays and can alter enzyme kinetics.[3]
Protocol: HCl Salt Exchange
-
Dissolve the purified TFA-salt product in a mixture of Water/Acetonitrile (1:1) .
-
Add 10–20 equivalents of dilute Hydrochloric Acid (0.1 M HCl).
-
Freeze and lyophilize.
-
Repeat 3 times. The excess HCl drives off the volatile TFA, converting the drug to a Hydrochloride (HCl) salt, which is biologically compatible.
Protocol: Free-Basing (Solid Phase Extraction)
-
Load the TFA salt onto a Strata-X-C (Polymeric Strong Cation Exchange) cartridge.
-
Wash with Water and Methanol (removes TFA anion).
-
Elute with 5% Ammonium Hydroxide in Methanol .
-
Evaporate to obtain the free base.
References
-
McCalley, D. V. (2023). Understanding and managing peak shapes for basic solutes in reversed-phase liquid chromatography. Chemical Communications. Link
-
Waters Corporation. (2025). Using At-Column Dilution in Liquid Chromatography.[4] Waters Application Notes. Link
-
Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Guides. Link
-
LifeTein. (2025). TFA Removal from Synthetic Peptides and Small Molecules.[3] Technical Support.[5][6][7][8][9] Link
-
Chrom Tech. (2025).[7][10] What Causes Peak Tailing in HPLC? Troubleshooting Knowledge Base. Link
Sources
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. peptide.com [peptide.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. veeprho.com [veeprho.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
The responsible and safe handling of specialized chemical reagents is the cornerstone of innovative and successful research. This guide provides an in-depth, procedural framework for the use of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine, ensuring the safety of laboratory personnel through rigorous personal protective equipment (PPE) protocols, operational plans, and disposal strategies. While comprehensive toxicological data for this specific molecule is not fully available, its structure—a chlorinated pyridine derivative and an aromatic amine—necessitates a cautious approach. The guidance herein is based on the known hazards of analogous compounds and established best practices for chemical safety.
Hazard Assessment and GHS Classification
Understanding the potential risks is the first step in establishing a safe handling protocol. Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the closely related compound, 7-Chloro-1H-pyrrolo[3,2-b]pyridine, we can infer a similar hazard profile for the 3-amine derivative.[1][2]
Inferred Hazard Statements:
-
H302: Harmful if swallowed.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential to mitigate the risk of exposure through oral, dermal, and inhalation routes. All handling of this compound must be performed with the utmost care to prevent contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and must be tailored to the specific laboratory operation being performed. The following table summarizes the minimum required PPE for handling 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately upon contamination, protecting the inner glove and skin. Powder-free gloves prevent the aerosolization of the compound. |
| Eye & Face Protection | Chemical safety goggles. A full-face shield is required when there is a risk of splashes.[5][6] | Protects the eyes from airborne particles and splashes, which can cause serious irritation.[1] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or during procedures with a high splash risk.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used within a certified chemical fume hood. For handling the solid powder, an N95 or higher-rated respirator is required. | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1] The chemical fume hood is the primary engineering control to minimize respiratory exposure.[8] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling is a dynamic process. The following protocols provide procedural guidance for common laboratory tasks involving 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine.
Weighing and Aliquoting the Solid Compound
The highest risk of aerosolization occurs when handling the powdered form of the chemical.
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use.
-
PPE Donning: Before entering the designated handling area, don your lab coat, safety goggles, and inner pair of nitrile gloves.
-
Entering the Hood: Place all necessary equipment (weigh boat, spatulas, container of the chemical) inside the fume hood.
-
Final PPE: Don your N95 respirator and the outer pair of nitrile gloves.
-
Handling: Carefully open the container and transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust.
-
Sealing: Securely close the primary container.
-
Immediate Cleanup: Using a disposable brush, gently sweep any residual powder into a designated solid waste container within the hood.
-
Doffing: Remove the outer gloves and dispose of them in the designated waste container. Remove the respirator. Exit the immediate area before removing the remaining PPE.
Dissolution and Solution Handling
-
Preparation: All dissolution and liquid transfer activities must occur within a chemical fume hood.[8]
-
PPE: Wear a lab coat, double nitrile gloves, and chemical safety goggles. If there is a significant splash risk, a face shield and chemical-resistant apron are mandatory.
-
Procedure: Slowly add the weighed solid to the solvent to minimize splashing. If heating is required, ensure the setup is secure and monitored.
-
Transfers: Use appropriate tools (e.g., pipette, cannula) to transfer the solution.
-
Cleanup: Rinse any contaminated glassware with a suitable solvent within the fume hood, collecting the rinsate as hazardous waste.
Caption: The correct sequence for donning and doffing PPE.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while ensuring a culture of safety and responsibility within the laboratory.
References
-
7-Chloro-1H-pyrrolo[3,2-b]pyridine - PubChem. National Center for Biotechnology Information. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
1H-Pyrrolo[3,2-b]pyridine, 7-chloro- | 357263-48-0. Angene Chemical. [Link]
-
Personal Protective Equipment - OSHA. Occupational Safety and Health Administration. [Link]
-
Chlorine Safety - Texas Department of Insurance. Texas Department of Insurance. [Link]
-
Safety Data Sheet: pyridine - Chemos GmbH&Co.KG. Chemos GmbH & Co.KG. [Link]
Sources
- 1. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha.gov [osha.gov]
- 6. tdi.texas.gov [tdi.texas.gov]
- 7. CCOHS: Chlorine [ccohs.ca]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
